Thiazole-5-carboxylic acid

Übersicht

Beschreibung

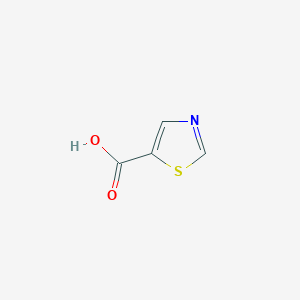

Thiazole-5-carboxylic acid is an organic compound featuring a five-membered ring structure containing both sulfur and nitrogen atoms. This heterocyclic compound is a derivative of thiazole, which is known for its aromaticity and diverse reactivity. This compound is of significant interest in various fields due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thiazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of α-oxodithioesters with tosylmethyl isocyanide in the presence of potassium hydroxide, yielding 4-methylthio-5-acylthiazoles . Another method includes the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can be further converted to this compound derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Analyse Chemischer Reaktionen

Decarboxylation Reactions

Thiazole-5-carboxylic acid undergoes pH-dependent decarboxylation via two mechanisms:

-

Unimolecular decarboxyprotonation : Dominates under neutral to basic conditions.

-

Bimolecular protiodecarboxylation : Favored in acidic environments.

Table 1: Decarboxylation Kinetics

Key findings:

-

Electron-withdrawing substituents (e.g., phenylamino) reduce decarboxylation rates .

-

Activation energies range between 70–85 kJ/mol, depending on substituents .

Halogen-Metal Exchange Reactions

This compound is synthesized via halogen-metal exchange using bromothiazole precursors:

Reaction Pathway :

Table 2: Synthesis Optimization

| Starting Material | Reagent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 5-Bromothiazole | n-BuLi/CO₂ | −78°C | 87% | |

| 2-Bromothiazole | Mg/CO₂ | 25°C | 68% |

Substitution Reactions

The carboxylic acid group participates in nucleophilic substitutions:

Example Reaction :

this compound + SOCl₂ → Thiazole-5-carbonyl chloride (intermediate for amides/esters) .

Key Applications :

-

Amidation with 2,6-dimethoxyaniline yields bioactive derivatives (94% yield) .

-

Esterification with ethanol produces ethyl thiazole-5-carboxylate (precursor for polymers) .

Oxidation:

Reduction:

-

LiAlH₄ reduces the carboxylic acid group to thiazole-5-methanol , though yields are moderate (≤55%) due to side reactions.

Hydrolysis Reactions

Ethyl thiazole-5-carboxylate undergoes saponification to regenerate the carboxylic acid:

Conditions :

Cycloaddition and Heterocycle Formation

This compound participates in [3+2] cycloadditions to form fused heterocycles:

Example :

-

Reaction with nitriles yields thiazolo[5,4-d]thiazole derivatives (antioxidant/antidiabetic agents) .

Role in Coordination Chemistry

The carboxylic acid group binds metal ions, forming complexes with applications in catalysis:

Table 3: Metal Complex Properties

| Metal Ion | Coordination Mode | Application | Reference |

|---|---|---|---|

| Cu²⁺ | Bidentate | Catalytic oxidation | |

| Fe³⁺ | Monodentate | Photocatalysis |

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Antidiabetic Properties

Recent studies have highlighted the potential of thiazole-5-carboxylic acid derivatives in managing diabetes. A notable compound, 2-(4-Fluorobenzamido)-4-methylthis compound, demonstrated significant improvements in insulin sensitivity and lipid profiles in diabetic animal models. The compound's administration resulted in a marked reduction of serum glucose and lipid levels, alongside a decrease in oxidative stress markers, indicating its therapeutic potential for Type 2 diabetes mellitus (T2DM) .

1.2 Anticancer Activity

Thiazole derivatives have shown promising anticancer properties. For instance, compounds synthesized with thiazole moieties exhibited selective cytotoxicity against various cancer cell lines, including human lung adenocarcinoma and glioblastoma cells. One study reported that certain thiazole analogs induced apoptosis in cancer cells with IC50 values as low as 10-30 µM, suggesting their potential as chemotherapeutic agents .

1.3 Antimicrobial Activity

This compound and its derivatives have also been investigated for their antimicrobial properties. The microplate resazurin assay has been utilized to evaluate the efficacy of these compounds against Mycobacterium tuberculosis and other pathogens, revealing significant antibacterial activity .

Agricultural Applications

2.1 Pesticidal Properties

Research indicates that thiazole derivatives can be effective as pesticides. Compounds containing the thiazole ring have been synthesized and tested for their ability to inhibit plant pathogens, thereby enhancing crop protection .

Materials Science Applications

3.1 Synthesis of Functional Materials

This compound is utilized in the synthesis of various functional materials, including polymers and nanocomposites. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and advanced materials .

Comprehensive Data Table

Case Studies

Case Study 1: Diabetes Management

A study involving the administration of 2-(4-Fluorobenzamido)-4-methylthis compound to diabetic rats showed a reversal of hyperglycemia and improved lipid profiles over four weeks of treatment. Histopathological examinations confirmed the restoration of pancreatic morphology, emphasizing its potential as a therapeutic candidate for T2DM .

Case Study 2: Cancer Research

In a series of experiments, novel thiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also triggered apoptosis through specific apoptotic pathways, highlighting their potential role in cancer therapy .

Wirkmechanismus

Thiazole-5-carboxylic acid can be compared with other thiazole derivatives such as:

- Thiazole-4-carboxylic acid

- 2-Aminothiazole

- Benzothiazole

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

- Thiazole-4-carboxylic acid: Similar structure but different substitution pattern, leading to different reactivity.

- 2-Aminothiazole: Contains an amino group, which significantly alters its chemical and biological properties.

- Benzothiazole: A fused ring system with different electronic properties and applications .

Biologische Aktivität

4-Carboxyphenylboronic acid (CPBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antibacterial, and potential applications in drug delivery systems, supported by relevant research findings and case studies.

4-Carboxyphenylboronic acid is characterized by the following chemical properties:

- Chemical Formula : CHBO

- Molecular Weight : 165.94 g/mol

- Structure : Contains a phenyl ring with a carboxylic acid group and a boronic acid group, which facilitates interactions with diols and other biomolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of CPBA through various mechanisms:

-

Cytotoxicity Against Cancer Cell Lines :

- CPBA has been tested against several human cancer cell lines, showing significant cytotoxic effects. For example, palladium nanoparticles supported on silica, functionalized with CPBA, exhibited high cytotoxicity comparable to established anticancer agents .

- A study reported that CPBA-functionalized carbon dots demonstrated effective targeting and staining of HeLa cancer cells, indicating potential for real-time imaging and therapeutic applications .

- Mechanism of Action :

Antibacterial Activity

CPBA also exhibits antibacterial properties, particularly against resistant strains:

- Inhibition of β-lactamase :

Drug Delivery Applications

The unique properties of CPBA make it suitable for drug delivery systems:

-

pH-Responsive Release :

- Research indicates that CPBA-modified mesoporous silica nanoparticles can regulate insulin release in diabetic models, demonstrating a hypoglycemic effect while maintaining safety in vitro . This pH-responsive behavior is crucial for targeted drug delivery in pathological conditions such as cancer and diabetes.

- Fluorescent Probes :

Study 1: Cytotoxicity Evaluation

In vitro tests were conducted using palladium nanoparticles supported on mesoporous silica functionalized with CPBA against five different cancer cell lines. The results indicated high cytotoxicity levels, with some formulations showing enhanced activity compared to traditional metal complex-based systems .

Study 2: Diabetes Management

A study involving mesoporous silica nanoparticles modified with CPBA demonstrated effective insulin loading and release under hyperglycemic conditions. This approach not only highlights the compound's versatility but also its potential application in managing diabetes through targeted therapy .

Summary of Findings

Eigenschaften

IUPAC Name |

1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-4(7)3-1-5-2-8-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVFSQQHQPPKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162959 | |

| Record name | Thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14527-41-4 | |

| Record name | 5-Thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14527-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid?

A1: The molecular formula is C6H4F3NO2S, and the molecular weight is 215.17 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound derivatives?

A2: Various spectroscopic techniques have been employed, including:* NMR spectroscopy (1H, 13C, and even 19F for fluorinated derivatives): This provides information about the structure and conformation of the molecules. [, , , , , ] * FT-IR spectroscopy: This helps identify functional groups and analyze hydrogen bonding patterns. []* Mass spectrometry: This confirms the molecular weight and identifies fragmentation patterns. [, , , ]* X-ray crystallography: This provides detailed information about the three-dimensional structure of the molecule in the solid state. [, , ]

Q3: How does the substitution on the thiazole ring influence biological activity?

A3: The type and position of substituents on the thiazole ring significantly affect the activity and potency of the compound. For instance, in a study on 2-arylamino-thiazole-5-carboxylic acid amide derivatives, the presence of a 4-amino group on the thiazole ring was crucial for potent activation of α7 nAChR currents, compared to a 4-methyl group substitution. []

Q4: Can modifying the carboxylic acid group at the 5-position alter the properties of this compound derivatives?

A4: Yes, modifying the carboxylic acid group significantly impacts the compounds' properties. For example, esterification with basic groups like diethylaminoethyl resulted in compounds exhibiting spasmolytic properties and stimulant effects on the central nervous system. [] Amide formation with various substituted anilines has been explored for antibacterial activity. []

Q5: Are there studies investigating the impact of substituent modifications on the physicochemical properties of thiazole-based peptidomimetics?

A5: Yes, research on 1,3-thiazole-based peptidomimetics revealed that incorporating 4-amino-thiazole-5-carboxylic acid into peptide sequences influenced their conformational preferences, specifically inducing β-turn structural motifs. These modifications also affected the physicochemical properties of the resulting molecules. []

Q6: What are the potential therapeutic applications of this compound derivatives?

A6: Research suggests potential applications in various areas, including:* Treatment of gout and hyperuricemia: Febuxostat, a this compound derivative, acts as a xanthine oxidase inhibitor and is used to manage these conditions. [, , , , , ] * Antiplatelet agents: Some derivatives show promising antiplatelet activity. []* Antibacterial agents: Certain derivatives demonstrate antibacterial activity against phytopathogenic organisms. []* Potential anticancer agents: Early research suggests some derivatives might have anticancer properties, specifically against head and neck squamous cell carcinoma. []

Q7: How do this compound derivatives interact with their biological targets?

A7: The mechanism of action depends on the specific derivative and its target. For example:

- Febuxostat: This compound inhibits xanthine oxidase, an enzyme involved in uric acid production. It exhibits mixed-type inhibition, interacting with both the oxidized and reduced forms of the enzyme. [, ]

- 2-Arylamino-thiazole-5-carboxylic acid amide derivatives: These compounds act as positive allosteric modulators of α7 nicotinic acetylcholine receptors (α7 nAChRs). They bind to an allosteric site on the receptor, enhancing its response to acetylcholine. []

Q8: Is febuxostat stable under various conditions?

A8: Febuxostat exhibits varying stability under different conditions:

- Forced degradation studies: Significant degradation was observed under acidic and alkaline hydrolysis, as well as wet and dry heat. It showed less degradation under photolytic conditions. []

- Methanol solvate: Febuxostat can form a methanol solvate, characterized by single-crystal X-ray diffraction. This solvate is stabilized by intermolecular hydrogen bonds. []

Q9: What are the key challenges and strategies for formulating this compound derivatives?

A9: One challenge is achieving desired solubility and bioavailability. Researchers are exploring different strategies:

- Crystal form engineering: Preparing specific crystalline forms of febuxostat can influence its solubility and other physicochemical properties. []

- Solvate formation: As seen with the methanol solvate, controlling the formation of solvates can impact properties like solubility. []

Q10: How is computational chemistry being used in research on this compound derivatives?

A10: Computational approaches play a crucial role in several areas:

- Conformational analysis: Density Functional Theory (DFT) calculations have been employed to study the conformational preferences of this compound. []

- Prediction of ADME/Tox properties: Tools like Admet SAR 2.0 have been utilized to predict the pharmacokinetic and toxicological profiles of febuxostat and its degradation products. []

- Molecular docking: This technique has been used to investigate the interactions of thiamethoxam metabolites with plant enzymes, providing insights into the metabolic pathways. []

- Design of bio-inspired catalysts: Computational studies, including molecular dynamics simulations, have been employed to design and characterize γ-peptide foldamers based on this compound for applications in enamine catalysis. []

Q11: What analytical methods are commonly used to quantify this compound derivatives?

A11: Several techniques are employed, including:

- High-performance liquid chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying febuxostat and its degradation products. Various detection methods, such as UV and mass spectrometry, can be coupled with HPLC. [, , , ]

- Liquid chromatography-mass spectrometry (LC-MS): This technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, enabling the identification and quantification of metabolites in complex biological matrices. [, , ]

- Enzyme-linked immunosorbent assay (ELISA): This is a sensitive and specific method for quantifying thifluzamide residues in various matrices. []

Q12: How is the stability of this compound derivatives assessed during formulation development?

A12: Stability studies are crucial for understanding how the compound degrades under various conditions. This helps determine its shelf life and appropriate storage conditions. Common tests include:

- Forced degradation studies: Exposing the compound to harsh conditions (e.g., acidic, alkaline, oxidative, thermal, photolytic) to accelerate degradation and identify potential degradation products. []

Q13: What is known about the environmental impact of thiamethoxam, a neonicotinoid insecticide containing a thiazole ring?

A13: Research has focused on understanding the metabolism and potential effects of thiamethoxam in various systems:

- Metabolism in tea plants: Studies have investigated the metabolic fate of thiamethoxam in tea cell suspension cultures, identifying metabolites and their potential effects on the plant's metabolic pathways. []

- Human metabolism and excretion: Research has been conducted to determine the metabolic pathways, kinetic parameters, and urinary excretion profiles of thiamethoxam and its metabolites in human volunteers. This information is crucial for assessing human exposure and potential risks. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.